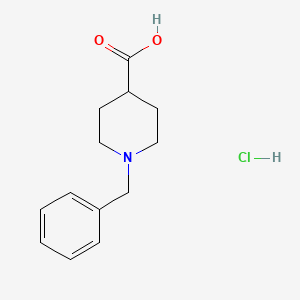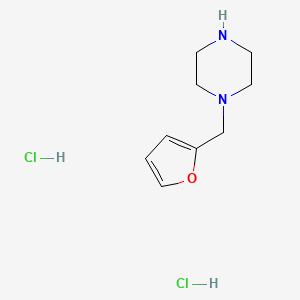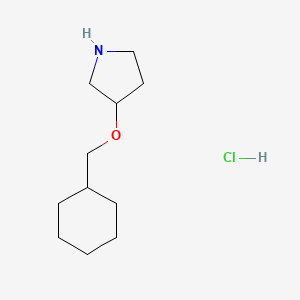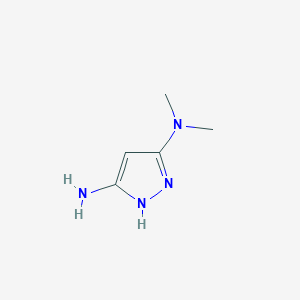![molecular formula C14H19ClFN3 B1521148 {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride CAS No. 1193387-68-6](/img/structure/B1521148.png)
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a product for proteomics research . It has a molecular weight of 320.23 and a molecular formula of C14H18N3F·2HCl .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20FN3.2ClH/c1-17-10-4-2-3-5-14-11-15 (19-18-14)12-6-8-13 (16)9-7-12;;/h6-9,11,17H,2-5,10H2,1H3, (H,18,19);2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 283.78 . It is a powder at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with a similar structure have been synthesized and evaluated for their antimicrobial properties. For example, derivatives synthesized from reactions involving pyrazolyl compounds have exhibited good to excellent antibacterial activities compared to reference drugs (Mistry, Desai, & Desai, 2016).
Structural Characterization and Synthesis
Isostructural compounds involving fluoro and pyrazolyl groups have been synthesized, and their crystal structures have been characterized. These compounds demonstrate potential as building blocks in medicinal chemistry due to their defined structural properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anti-inflammatory and Analgesic Activities
Imidazolyl acetic acid derivatives related to the queried compound have shown significant anti-inflammatory and analgesic activities in preclinical models, suggesting potential therapeutic applications (Khalifa & Abdelbaky, 2008).
Reactivity and Pharmaceutical Potential
Pyrazole derivatives have been synthesized and analyzed for their reactivity and pharmaceutical potential. Computational and experimental approaches have been used to evaluate these compounds for potential medicinal applications (Thomas et al., 2018).
Hydrogel Functionalization
Polyvinyl alcohol/acrylic acid hydrogels have been modified with amine compounds, including pyrazol derivatives, enhancing their thermal stability and potential for medical applications due to their improved antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Synthesis for Medicinal Chemistry
Fluorinated pyrazoles have been developed as functional groups that permit further chemical modifications, showcasing their utility as versatile building blocks in the design of new drugs (Surmont et al., 2011).
GPR39 Agonists
Discovery of compounds acting as agonists for GPR39, modulated by zinc, illustrates the potential of structurally related compounds in therapeutic development for treating conditions like diabetes or metabolic disorders (Sato, Huang, Kroeze, & Roth, 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride' involves the reaction of 4-fluorobenzaldehyde with 1-methyl-1H-pyrazol-3-amine to form 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde. This intermediate is then reacted with 3-bromopropylamine to form the desired product, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-fluorobenzaldehyde", "1-methyl-1H-pyrazol-3-amine", "3-bromopropylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-fluorobenzaldehyde is reacted with 1-methyl-1H-pyrazol-3-amine in the presence of a suitable solvent and a catalyst to form 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde.", "Step 2: 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is reacted with 3-bromopropylamine in the presence of a suitable solvent and a catalyst to form the desired product, {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine.", "Step 3: {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine is treated with hydrochloric acid to form the dihydrochloride salt of the compound." ] } | |
Numéro CAS |
1193387-68-6 |
Formule moléculaire |
C14H19ClFN3 |
Poids moléculaire |
283.77 g/mol |
Nom IUPAC |
3-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-16-9-3-4-13-10-14(18(2)17-13)11-5-7-12(15)8-6-11;/h5-8,10,16H,3-4,9H2,1-2H3;1H |
Clé InChI |
APIOQWANHZKKGY-UHFFFAOYSA-N |
SMILES |
CNCCCC1=NN(C(=C1)C2=CC=C(C=C2)F)C.Cl.Cl |
SMILES canonique |
CNCCCC1=NN(C(=C1)C2=CC=C(C=C2)F)C.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




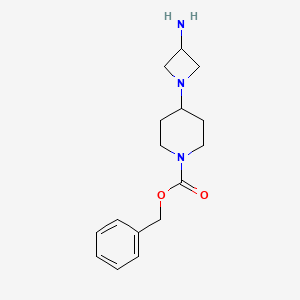
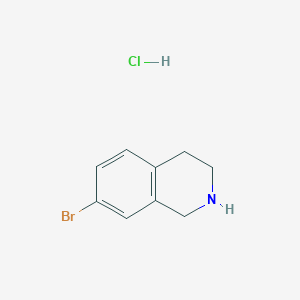
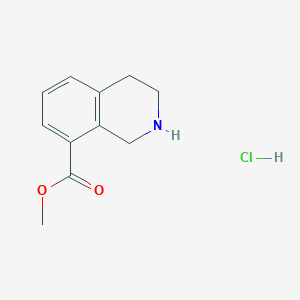
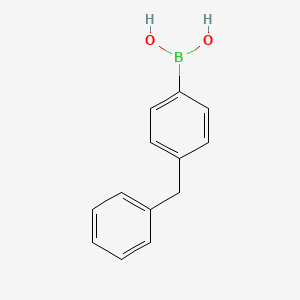
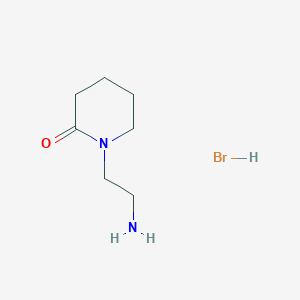
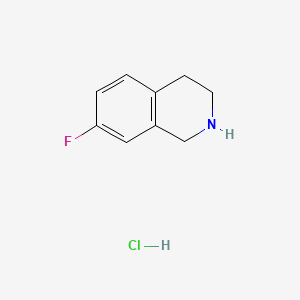
![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)
